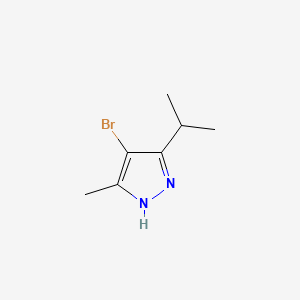

4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride

Description

Historical Development of Pyrazole Research

The historical trajectory of pyrazole research traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883 and established the foundational principles that continue to guide contemporary research in this field. Knorr's initial investigations were motivated by his attempts to synthesize quinoline derivatives with antipyretic activity, but his accidental discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) marked a watershed moment that revolutionized both synthetic methodology and pharmaceutical chemistry. The synthesis of antipyrine represented the first successful preparation of a synthetic drug with demonstrated analgesic, antipyretic, and antirheumatic properties, establishing pyrazole derivatives as a new class of therapeutically active compounds. This breakthrough not only validated the potential of heterocyclic chemistry in drug development but also stimulated extensive research efforts that would continue for more than a century.

Following Knorr's groundbreaking work, the late 19th and early 20th centuries witnessed rapid advances in pyrazole synthetic methodology, with significant contributions from Hans von Pechmann, who developed the classical synthesis of pyrazole from acetylene and diazomethane in 1898. The Pechmann pyrazole synthesis represented a major methodological advancement that provided researchers with reliable access to the parent pyrazole structure, enabling systematic studies of substitution patterns and chemical modifications. During this formative period, researchers recognized that pyrazole derivatives exhibited remarkable structural diversity and could be systematically modified to produce compounds with enhanced biological activities and improved pharmacological profiles. The early decades of the 20th century saw the expansion of pyrazole chemistry beyond pharmaceutical applications, with researchers exploring their potential in agricultural chemistry and materials science.

The mid-20th century marked a significant milestone in pyrazole research with the isolation of the first natural pyrazole derivative by Japanese researchers Kosuge and Okeda in 1954. Their discovery of 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the piperaceae family, challenged the prevailing assumption that pyrazoles could not occur naturally and opened new avenues for natural product chemistry research. Subsequently, the isolation of levo-beta-(1-pyrazolyl)alanine from watermelon seeds provided further evidence of the natural occurrence of pyrazole derivatives and established connections between synthetic and natural product chemistry. These discoveries fundamentally altered the perception of pyrazole compounds, transforming them from purely synthetic entities to naturally occurring metabolites with potential biological significance.

The modern era of pyrazole research, spanning from the 1960s to the present day, has been characterized by increasingly sophisticated synthetic methodologies and a deeper understanding of structure-activity relationships. Contemporary research efforts have focused on developing efficient protocols for the synthesis of highly substituted pyrazole derivatives, with particular emphasis on regioselective and stereoselective transformations. Advanced spectroscopic techniques and computational chemistry methods have enabled researchers to elucidate detailed molecular structures and reaction mechanisms, leading to more rational approaches to drug design and synthetic planning. The integration of green chemistry principles and sustainable synthetic methodologies has become increasingly important in modern pyrazole research, with emphasis on solvent-free conditions, microwave-assisted synthesis, and environmentally benign catalytic systems.

Classification and Nomenclature of Pyrazole Derivatives

The systematic classification and nomenclature of pyrazole derivatives follows established conventions that reflect both structural features and substitution patterns, providing a standardized framework for identifying and categorizing the vast array of compounds within this chemical class. The fundamental pyrazole ring system serves as the parent structure, designated as 1H-pyrazole in accordance with IUPAC nomenclature conventions, with numbered positions that facilitate systematic description of substituted derivatives. The numbering system begins with the nitrogen atom bearing the hydrogen substituent designated as position 1, followed by the adjacent nitrogen atom at position 2, and continuing sequentially around the five-membered ring to positions 3, 4, and 5. This systematic approach enables precise identification of substitution patterns and provides unambiguous names for complex pyrazole derivatives with multiple substituents.

The classification of pyrazole derivatives typically encompasses several major categories based on the nature and position of substituents attached to the core ring system. Alkyl-substituted pyrazoles represent one of the most common classes, with methyl, ethyl, and isopropyl groups frequently encountered at various positions around the ring. Aryl-substituted pyrazoles constitute another significant category, particularly those bearing phenyl and substituted phenyl groups that can significantly influence both chemical reactivity and biological activity. Halogenated pyrazoles, including chloro, bromo, and iodo derivatives, form a particularly important class due to their utility as synthetic intermediates and their enhanced biological activities. The presence of halogen substituents not only modifies the electronic properties of the pyrazole ring but also provides versatile synthetic handles for further chemical transformations through cross-coupling reactions and nucleophilic substitution processes.

The nomenclature of complex pyrazole derivatives requires careful consideration of multiple structural features, including the nature of substituents, their positions on the ring, and any additional functional groups or heteroatoms present in the molecule. For compounds containing multiple substituents, the naming convention follows established priority rules that consider both the alphabetical order of substituents and their relative positions on the ring system. The presence of stereochemical elements, such as chiral centers or geometric isomerism, necessitates additional descriptors that specify the three-dimensional arrangement of atoms within the molecule. Salt forms of pyrazole derivatives, such as hydrochloride, hydrobromide, or sulfate salts, require specific designation in both systematic and common names to accurately reflect the complete chemical composition.

The development of specialized nomenclature systems for pyrazole derivatives has been driven by the need to accommodate increasingly complex molecular structures encountered in modern pharmaceutical and materials chemistry research. Contemporary naming conventions must address challenges associated with polycyclic systems, fused ring structures, and compounds containing multiple heterocyclic components. The integration of computational chemistry and database management systems has facilitated the development of systematic approaches to nomenclature that can accommodate both traditional naming conventions and modern structural descriptors. These advanced nomenclature systems enable efficient retrieval of chemical information and support the development of structure-activity relationship databases that are essential for rational drug design and synthetic planning efforts.

| Classification Category | Structural Features | Representative Examples | Molecular Formula Range |

|---|---|---|---|

| Alkyl-substituted | Simple alkyl groups at various positions | 3-methylpyrazole, 3,5-dimethylpyrazole | C4H6N2 - C8H14N2 |

| Aryl-substituted | Phenyl or substituted phenyl groups | 1-phenylpyrazole, 3-phenylpyrazole | C9H8N2 - C15H14N2 |

| Halogenated | Chloro, bromo, or iodo substituents | 4-bromopyrazole, 4-iodopyrazole | C3H3BrN2 - C3H3IN2 |

| Polysubstituted | Multiple different substituents | 4-bromo-3-isopropyl-5-methylpyrazole | C7H11BrN2 |

Significance of Halogenated Pyrazoles in Chemical Research

Halogenated pyrazole derivatives occupy a position of exceptional importance in contemporary chemical research, serving as versatile synthetic intermediates and exhibiting enhanced biological activities that distinguish them from their non-halogenated counterparts. The incorporation of halogen atoms into pyrazole structures fundamentally alters their electronic properties, creating compounds with modified reactivity patterns and improved pharmacological profiles. Brominated pyrazoles, in particular, have emerged as valuable synthetic building blocks due to the optimal balance between reactivity and stability that bromine substituents provide, enabling selective chemical transformations while maintaining structural integrity under diverse reaction conditions. The strategic placement of halogen atoms at specific positions on the pyrazole ring allows chemists to fine-tune both electronic and steric properties, creating compounds tailored for specific applications in medicinal chemistry, materials science, and catalysis research.

The synthetic utility of halogenated pyrazoles stems primarily from their exceptional compatibility with modern cross-coupling methodologies, including palladium-catalyzed reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Research has demonstrated that 4-bromo and 4-iodo substituted pyrazoles can undergo highly selective arylation reactions at the 5-position while preserving the carbon-halogen bonds at the 4-position, providing access to structurally complex molecules through sequential functionalization strategies. These chemoselective transformations represent significant advances in synthetic methodology, as they enable the controlled introduction of multiple substituents without unwanted side reactions or the need for extensive protecting group strategies. The development of phosphine-free catalytic systems utilizing palladium acetate in dimethylacetamide with potassium acetate as base has further enhanced the practical utility of these transformations.

Recent advances in halogenation methodology have expanded the accessibility of halogenated pyrazole derivatives through the development of environmentally benign synthetic protocols that employ readily available reagents and mild reaction conditions. The utilization of tetrabutylammonium halides (TBAI, TBAB, TBACl) in combination with Oxone as an oxidizing agent has provided efficient access to halogenated pyrazoles with yields ranging from 90-95% under microwave irradiation conditions. These protocols demonstrate excellent compatibility with various heterocyclic substrates, extending beyond pyrazoles to include 7-azaindole, indazole, indole, and 2-phenylimidazo[1,2-α]pyridines, thereby establishing a general methodology for heterocycle functionalization. The scalability of these reactions has been demonstrated through gram-scale preparations, indicating their potential for industrial applications and process chemistry development.

The biological significance of halogenated pyrazoles extends beyond their synthetic utility, encompassing enhanced pharmacological activities that arise from the unique properties imparted by halogen substituents. Research in molecular recognition has revealed that halogenated pyrazoles, particularly 4-bromo and 4-iodo derivatives, exhibit exceptional halogen bonding capabilities that complement their hydrogen bonding properties. This dual bonding capability has led to these compounds being described as "magic bullets" for biochemical structure determination, as they can participate in multiple types of noncovalent interactions simultaneously. Spectroscopic studies have confirmed that halogen bonding strengths in these compounds are comparable to those observed in simple alkyl and trifluoromethyl halides, validating their utility in supramolecular chemistry and protein-ligand interactions.

| Halogen Substituent | Bond Length (Å) | Electronegativity | Synthetic Utility | Biological Activity Enhancement |

|---|---|---|---|---|

| Chloro | 1.76 | 3.16 | Moderate | Low to Moderate |

| Bromo | 1.94 | 2.96 | High | High |

| Iodo | 2.14 | 2.66 | Very High | Very High |

| Fluoro | 1.35 | 3.98 | Limited | Variable |

Position of 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride in Modern Chemistry

The compound 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride represents a sophisticated example of contemporary heterocyclic chemistry, embodying the principles of rational molecular design and structure-activity optimization that characterize modern pharmaceutical and synthetic chemistry research. This compound, bearing the Chemical Abstracts Service registry number 60061-69-0, exemplifies the strategic incorporation of multiple structural elements to achieve desired chemical and biological properties. The molecular architecture combines the electron-withdrawing bromine substituent at the 4-position with the steric bulk of an isopropyl group at the 3-position and a methyl group at the 5-position, creating a compound with unique electronic and steric characteristics that distinguish it from simpler pyrazole derivatives. The hydrochloride salt formulation enhances the compound's solubility characteristics and stability profile, making it more suitable for research applications and potential pharmaceutical development.

The structural complexity of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride reflects advances in synthetic methodology that enable the precise installation of substituents at predetermined positions on the pyrazole ring system. The regioselective synthesis of such highly substituted pyrazoles requires sophisticated understanding of electronic effects and steric interactions that govern reaction selectivity. Research has demonstrated that the synthesis of brominated pyrazole derivatives can be accomplished through one-pot protocols that combine the formation of the pyrazole ring with simultaneous bromination using N-bromosaccharin as an efficient brominating agent. These methodologies represent significant improvements over traditional multi-step approaches, offering enhanced efficiency and reduced environmental impact through the elimination of intermediate isolation and purification steps. The successful application of such protocols to the synthesis of complex pyrazole derivatives demonstrates the maturity of contemporary heterocyclic chemistry and its capacity to address challenging synthetic problems.

The research applications of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride span multiple disciplines within chemical science, reflecting its utility as both a synthetic intermediate and a research tool for investigating structure-activity relationships. In medicinal chemistry research, this compound serves as a valuable scaffold for the development of biologically active molecules, with the halogen substituent providing opportunities for further functionalization through cross-coupling reactions and nucleophilic substitution processes. The compound's classification as a halogenated pyrazole derivative positions it within a class of molecules known for their enhanced biological activities and improved pharmacological profiles compared to their non-halogenated analogs. Materials science applications of this compound include its use as a building block for the synthesis of advanced materials with tailored electronic and optical properties, leveraging the unique electronic characteristics imparted by the substitution pattern.

Contemporary research trends in pyrazole chemistry emphasize the development of sustainable synthetic methodologies and the exploration of novel applications in emerging fields such as chemical biology and nanotechnology. The compound 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride exemplifies these trends through its synthesis via environmentally benign methodologies and its potential applications in diverse research areas. The availability of this compound through commercial suppliers indicates its established role in the research community and validates its importance as a chemical tool for advancing scientific understanding. Future research directions involving this compound are likely to focus on its utilization in combination with advanced synthetic methodologies, including flow chemistry, photochemistry, and electrochemistry, to access even more complex molecular architectures with enhanced properties and functionalities.

| Property Category | Specific Characteristic | Value/Description | Research Relevance |

|---|---|---|---|

| Molecular Identity | CAS Registry Number | 60061-69-0 | Unique chemical identifier |

| Molecular Formula | Composition | C7H11BrN2 | Base structure without salt |

| Molecular Weight | Mass | 203.08 g/mol | Including hydrochloride salt |

| Physical State | Appearance | Crystalline solid | Storage and handling characteristics |

| Substitution Pattern | Ring positions | 3-isopropyl, 4-bromo, 5-methyl | Electronic and steric properties |

| Salt Form | Counterion | Hydrochloride | Solubility and stability enhancement |

| Commercial Availability | Research grade | 95-97% purity | Accessibility for research applications |

Properties

IUPAC Name |

4-bromo-5-methyl-3-propan-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-4(2)7-6(8)5(3)9-10-7/h4H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESRUPPMWNCTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901249408 | |

| Record name | 4-Bromo-3-methyl-5-(1-methylethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60061-69-0 | |

| Record name | 4-Bromo-3-methyl-5-(1-methylethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60061-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methyl-5-(1-methylethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Ortho-Metalation (DoM)

Lithium diisopropylamide (LDA) mediates regioselective bromination via intermediate lithio-pyrazoles. For example:

-

Deprotonation of 3-isopropyl-5-methyl-1H-pyrazole with LDA at −78°C in THF.

-

Quenching with 1,2-dibromotetrafluoroethane (DBTFE) introduces bromine at position 4.

-

Advantages : Higher regiocontrol (yield: 82–85%) compared to electrophilic methods.

-

Challenges : Strict anhydrous conditions and cryogenic temperatures increase operational complexity.

Alkylation for Isopropyl and Methyl Substituents

Isopropyl Group Installation

The isopropyl group at position 3 is introduced via nucleophilic substitution or Friedel-Crafts alkylation:

Methyl Group Functionalization

Methylation at position 5 employs methyl iodide or dimethyl sulfate under basic conditions:

-

Base selection : NaH in THF at 0°C minimizes overalkylation.

-

Solvent effects : DMF increases reaction rate but may lead to N-methylation side products.

Hydrochloride Salt Formation

The final step converts the free base to the hydrochloride salt using HCl gas or concentrated HCl in anhydrous ether:

-

Dissolve 4-bromo-3-isopropyl-5-methyl-1H-pyrazole in dry diethyl ether.

-

Bubble HCl gas until precipitation completes (pH ~1–2).

-

Filter and wash with cold ether to obtain the hydrochloride salt.

Industrial-Scale Optimization

Continuous Flow Synthesis

Patented methods describe telescoped reactions in flow reactors to enhance throughput:

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

Cycloaddition Reactions: It can undergo cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like bromine for oxidation, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-Bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride serves as a crucial building block in synthesizing pharmaceutical compounds. Its derivatives have been investigated for their potential as enzyme inhibitors and other biologically active molecules. For instance, it has been utilized in the development of anti-inflammatory agents that demonstrate substantial efficacy comparable to established drugs like diclofenac sodium .

Mechanism of Action

The compound's mechanism of action often involves inhibiting specific enzymes. For example, it has been shown to inhibit liver alcohol dehydrogenase by binding to the active site, thereby preventing substrate access. This characteristic makes it valuable in developing treatments for alcohol-related disorders.

Organic Synthesis

Synthetic Routes

In organic synthesis, 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride is employed as a precursor for more complex heterocyclic systems. It can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions: The compound can participate in redox reactions that alter the oxidation state of the pyrazole ring.

- Cycloaddition Reactions: These reactions allow the formation of fused heterocyclic compounds from the original structure.

Material Science

Development of New Materials

The compound is also explored in material science for creating new materials with specific properties such as conductivity and fluorescence. Its unique substitution pattern imparts distinct chemical and physical properties, making it suitable for applications where other pyrazole derivatives may not suffice.

Case Studies

Several studies have documented the effectiveness of derivatives of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride:

- Anti-inflammatory Activity: A series of pyrazole derivatives were synthesized and tested for anti-inflammatory properties using carrageenan-induced rat paw edema models. Some derivatives exhibited higher activity than standard drugs like ibuprofen .

- Cancer Research: Research on pyrazole derivatives has shown promising results in inhibiting the growth of A549 lung cancer cells, indicating potential applications in oncology .

- Antifungal Activity: Structural modifications of related pyrazoles have demonstrated antifungal activities against various phytopathogenic fungi, showcasing the versatility of this compound class in agrochemical applications .

Mechanism of Action

The mechanism of action of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as liver alcohol dehydrogenase, by binding to the active site and preventing substrate access . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations: Cyclopropyl vs. Isopropyl Groups

Example Compound :

- 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride (CAS 1637774-78-7)

- Structural Differences : Cyclopropyl substituent at position 5 instead of isopropyl at position 3.

- Impact :

- Solubility : Cyclopropyl’s planar geometry may slightly improve aqueous solubility compared to branched isopropyl.

- Similarity Score : 0.96 (structural similarity to the target compound) .

Halogen and Aromatic Substituent Variations

Example Compound :

- 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17, Molecules 2013)

- Structural Differences : Incorporates a 4-chlorophenyl group and sulfonamide moiety.

- Impact :

- Physical State : Crystalline solid (m.p. 129–130°C) vs. the liquid state of the target compound, reflecting stronger intermolecular forces .

Bromomethyl and Aromatic Hybrids

Example Compound :

- 4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methylpyrazol-3-one (Example 5.21, EP Bulletin 2021/41)

- Structural Differences : Bromomethyl substituent and aromatic isopropylphenyl group.

- Impact :

- Reactivity : The bromomethyl group increases electrophilicity, favoring cross-coupling reactions.

- Molecular Weight : Higher molecular weight (331 g/mol) compared to 239.54 g/mol of the target compound, affecting pharmacokinetic properties .

Physicochemical and Analytical Comparisons

Physical Properties

Spectroscopic Data

- IR Spectroscopy :

- NMR :

- The target compound’s isopropyl group would show characteristic δ 1.16 (s, 6H) for methyl protons, similar to analogs in .

Biological Activity

4-Bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride is a heterocyclic compound of the pyrazole family, known for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with the following substituents:

- Bromo group : Enhances reactivity and influences molecular interactions.

- Isopropyl group : Affects lipophilicity and steric properties.

- Methyl group : Modulates electronic characteristics.

These structural elements contribute to the compound's stability and unique biological interactions, making it a candidate for various pharmacological applications .

4-Bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been shown to inhibit D-amino acid oxidase (DAO), which is involved in the oxidative deamination of D-amino acids. This inhibition leads to reduced oxidative stress, protecting cells from damage .

- Cell Signaling Modulation : The compound influences various signaling pathways, potentially affecting gene expression and cellular metabolism .

Antioxidant Activity

The inhibition of DAO results in decreased oxidative stress within cells. Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which could be beneficial in preventing cellular damage .

Anti-inflammatory Effects

Research suggests that 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride may possess anti-inflammatory properties. In animal models, it has demonstrated efficacy in reducing inflammation-related pain, indicating potential applications in pain management .

Anticancer Potential

Preliminary studies have indicated that pyrazole derivatives can exhibit anticancer activities. Compounds structurally related to 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride have shown promise in inhibiting tumor growth in various cancer cell lines .

Study on DAO Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the role of DAO inhibitors in reducing neurodegenerative processes. The findings suggest that 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride could be effective in models of neurodegeneration due to its ability to lower oxidative stress levels .

Antitumor Activity

In vitro studies have reported that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride showed GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against prostate cancer cells .

Dosage and Toxicity

The biological effects of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride are dose-dependent:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride with high purity?

- Methodology :

- Step 1 : Bromination of precursor pyrazoles (e.g., 3-isopropyl-5-methyl-1H-pyrazole) using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) to minimize side reactions .

- Step 2 : Hydrochloride salt formation via reaction with HCl gas in anhydrous diethyl ether or methanol, followed by recrystallization from ethanol/water mixtures to enhance purity .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Recommended Methods :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., bromine at C4, isopropyl at C3). Deuterated DMSO or CDCl₃ are suitable solvents. Coupling constants in -NMR can resolve steric effects from the isopropyl group .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₃BrN₂·HCl) and isotopic patterns consistent with bromine .

- X-ray Crystallography : For unambiguous confirmation of crystal packing and hydrogen-bonding interactions in the hydrochloride form .

Q. How does the compound’s stability vary under different storage conditions?

- Experimental Design :

- Conduct accelerated stability studies at 40°C/75% RH for 6 months, with periodic sampling.

- Analyze degradation products via HPLC-MS; common issues include hydrolysis of the pyrazole ring or bromide displacement under acidic conditions .

- Optimal Storage : Store in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent moisture absorption and oxidative decomposition .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the pyrazole core?

- Approach :

- Use density functional theory (DFT) to model electrophilic substitution reactions (e.g., bromination at C4) and assess regioselectivity driven by steric effects from the isopropyl group .

- Combine with molecular dynamics simulations to optimize solvent selection (e.g., DMF vs. THF) for yield improvement .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates measured via in situ IR spectroscopy) .

Q. How can Design of Experiments (DoE) improve synthesis scalability?

- DoE Framework :

- Variables : Temperature (20–80°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry (1.0–1.5 eq. brominating agent).

- Response Surface Methodology (RSM) : Identify optimal conditions for maximizing yield and minimizing impurities (e.g., dibrominated byproducts) .

- Case Study : A 2³ factorial design reduced trial numbers by 50% while achieving >90% purity in pilot-scale syntheses .

Q. How to resolve contradictions in biological activity data across studies?

- Analytical Workflow :

- Step 1 : Validate compound identity and purity across batches using orthogonal methods (e.g., NMR, HPLC, elemental analysis) to rule out batch variability .

- Step 2 : Replicate assays under standardized conditions (e.g., fixed cell lines, incubation times) to isolate experimental variables.

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values; discrepancies may arise from differences in assay sensitivity or solvent effects (e.g., DMSO vs. saline) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Bromination

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| Solvent | DMF | Enhances solubility |

| Brominating Agent | NBS (1.2 eq.) | Prevents over-bromination |

Table 2 : Stability Study Outcomes (40°C/75% RH)

| Time (Months) | Purity (%) | Major Degradant |

|---|---|---|

| 0 | 99.5 | None |

| 3 | 98.2 | Hydrolyzed pyrazole |

| 6 | 95.7 | Bromide salt |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.